molecular formula C18H20BrN3O2 B3575265 1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Cat. No.: B3575265
M. Wt: 390.3 g/mol
InChI Key: JNHBXCCBHXJGLL-UHFFFAOYSA-N
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Description

Piperazine derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and chemical biology research, with documented applications in the development of potential therapeutic agents . The molecular structure of 1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine, which features bromo- and nitro- aryl substitutions on a piperazine core, suggests its potential utility as a key intermediate or pharmacophore in various research contexts. Piperazine-based structures are frequently investigated as core scaffolds in the discovery of new bioactive molecules, showing promise in areas such as antimicrobial and antiviral agent development . The presence of the piperazine ring, known for its ability to confer favorable physicochemical properties and act as a ligand for various biological targets, makes this compound a valuable template for structure-activity relationship (SAR) studies . Researchers may employ this bifunctional piperazine derivative in the design and synthesis of novel molecular libraries, particularly for probing enzyme inhibition or receptor modulation. The distinct electronic and steric properties imparted by the 2-bromophenyl and 3-nitrophenyl groups can be utilized to explore specific binding interactions within active sites, making it a compound of interest for hit-to-lead optimization campaigns in drug discovery.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c19-18-7-2-1-5-16(18)14-21-10-8-20(9-11-21)13-15-4-3-6-17(12-15)22(23)24/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHBXCCBHXJGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves a multi-step process. One common method includes the Mannich reaction, where piperazine is reacted with formaldehyde and appropriate aromatic amines . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Piperazine Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups
1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine 2-Bromo, 3-nitro N/A N/A Bromo (ortho), nitro (meta)
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine 2-Fluorobenzoyl, 4-nitro N/A N/A Fluoro (electron-withdrawing), nitro (para)
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine 4-Bromo, furan N/A N/A Bromo (para), heterocyclic
1-(2-Ethoxyphenyl)piperazine derivative 2-Ethoxy 65.2–66.1 54 Ethoxy (electron-donating)
1-(4-Fluorophenyl)piperazine 4-Fluoro 79.8–80.5 52 Fluoro (para)

Key Observations :

  • Ortho vs.
  • Nitro Group Position : The meta-nitro group in the target compound may lower solubility compared to para-nitro derivatives (e.g., compound in ) due to reduced symmetry and altered dipole interactions .
  • Electron-Withdrawing Effects : Bromine (σp = 0.23) and nitro (σp = 1.24) groups enhance electrophilicity, influencing reactivity in substitution or coupling reactions .

Key Comparisons :

  • Receptor Binding : The nitro group’s electron-withdrawing nature may enhance interactions with receptors requiring polar binding pockets, as seen in 3-trifluoromethylphenylpiperazine analogs .

Metabolic and Toxicity Considerations

  • Nitro Group Metabolism : The 3-nitrophenyl group in the target compound may undergo enzymatic reduction to an amine, a pathway observed in nitroimidazole derivatives () .

Biological Activity

1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique arrangement of bromine and nitro groups, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20BrN3O2
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The bromine and nitro groups enhance the compound's reactivity and binding affinity to biological receptors. Specifically, the piperazine ring facilitates the compound's ability to cross biological membranes, allowing it to interact with central nervous system receptors, potentially modulating neurotransmitter activity.

Biological Activities

Recent studies have indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : The compound has been investigated for its antibacterial properties against various pathogens. Preliminary data suggest effective inhibition against Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Antiviral Properties : Research indicates that piperazine derivatives may exhibit antiviral activities, possibly through the inhibition of viral replication mechanisms. The specific pathways for this compound remain under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including our compound of interest:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial efficacy of various piperazine derivatives, including this compound. Results demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 6 μg/mL .
  • Neuropharmacological Studies :
    • Another investigation focused on the neuropharmacological effects of similar piperazine compounds. It was found that modifications in the phenyl rings significantly influenced binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-[(4-Bromophenyl)methyl]-4-(3-nitrophenyl)piperazineBromine at para positionModerate antibacterial activity
1-[(3-Chlorophenyl)methyl]-4-(3-nitrophenyl)piperazineChlorine instead of BromineLower antimicrobial activity
1-(2-Nitrophenyl)-4-(3-methoxyphenyl)piperazineMethoxy group additionEnhanced neuroactivity

Q & A

Q. What are the primary synthetic routes for 1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine?

The synthesis typically involves a multi-step approach:

  • Nucleophilic substitution : Reacting 2-bromobenzyl bromide with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to introduce the bromophenylmethyl group .
  • Coupling reactions : Subsequent alkylation with 3-nitrobenzyl chloride or bromide to attach the nitrophenylmethyl group to the piperazine core .
  • Purification : Column chromatography or crystallization (e.g., using Et2O) is employed to isolate the final product . Yield optimization focuses on stoichiometric ratios (e.g., 1:1.2 for piperazine to benzyl halides) and solvent selection (polar aprotic solvents enhance reactivity) .

Q. How does the structural configuration of this compound influence its pharmacological properties?

  • Piperazine core : Facilitates binding to neurotransmitter receptors (e.g., dopamine, serotonin) due to its nitrogen-rich structure, enabling modulation of signaling pathways .
  • 2-Bromophenylmethyl group : Enhances lipophilicity, improving blood-brain barrier penetration .
  • 3-Nitrophenylmethyl group : Introduces electron-withdrawing effects, potentially stabilizing interactions with biological targets (e.g., enzymes or receptors) . Spectroscopic validation (NMR, IR) confirms substituent positioning and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final alkylation step?

  • Temperature control : Maintaining 0–5°C during exothermic reactions prevents side-product formation .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
  • Solvent selection : Replacing dichloromethane with THF or DMF enhances solubility of intermediates, reducing reaction time . Contradictions in reported yields (40–80%) may stem from variations in starting material purity or moisture-sensitive conditions .

Q. What strategies address contradictory biological activity data (e.g., IC50 variability across studies)?

  • Assay standardization : Validate receptor-binding assays using consistent cell lines (e.g., HEK293 for dopamine receptors) and control compounds .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to identify confounding metabolism pathways .
  • Structural analogs : Compare activity with derivatives (e.g., replacing bromine with fluorine) to isolate electronic vs. steric effects .

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., D3 dopamine receptors) .
  • QSAR models : Train algorithms on datasets of piperazine derivatives with known IC50 values to predict bioactivity .
  • DFT calculations : Analyze electron density maps to identify reactive sites for further functionalization .

Q. What analytical techniques resolve structural ambiguities in substituted piperazines?

  • X-ray crystallography : Determines absolute configuration, critical for chiral centers .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish between regioisomers .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

  • pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C to simulate gastrointestinal and plasma environments .
  • Light exposure : Test photodegradation under UV-Vis light to assess storage requirements .
  • HPLC monitoring : Track degradation products (e.g., nitro group reduction to amine) over 72 hours .

Q. What in vitro models are suitable for evaluating its neuropharmacological potential?

  • Primary neuronal cultures : Assess cytotoxicity and receptor activation via calcium imaging .
  • Radioligand displacement assays : Measure affinity for serotonin (5-HT1A) or dopamine (D2/D3) receptors using [<sup>3</sup>H]spiperone .
  • Microsomal stability assays : Use liver microsomes to predict metabolic clearance .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported binding affinities for similar piperazines?

  • Receptor subtype specificity : Cross-validate using recombinant receptors (e.g., D2 vs. D3) to isolate subtype contributions .
  • Buffer composition : Ionic strength (e.g., 150 mM NaCl) and divalent cations (Mg<sup>2+</sup>) can alter binding kinetics .
  • Allosteric modulation : Screen for auxiliary proteins (e.g., β-arrestin) that influence ligand-receptor interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Reactant of Route 2
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1-[(2-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

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